1-Chloro-3-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene
Description
1-Chloro-3-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a central benzene ring substituted with chlorine (position 1), fluorine (position 3), and a sulfanylmethyl group linked to a 3-chloro-4-fluorophenyl moiety (position 4).
Properties
IUPAC Name |
2-chloro-4-[(4-chloro-2-fluorophenyl)methylsulfanyl]-1-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F2S/c14-9-2-1-8(13(17)5-9)7-18-10-3-4-12(16)11(15)6-10/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQFSOPSILRIKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SCC2=C(C=C(C=C2)Cl)F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Starting Materials
The nucleophilic substitution method is a foundational route for synthesizing sulfanylmethyl-substituted benzenes. For this compound, the reaction involves the interaction of 3-chloro-4-fluorobenzenethiol with 1-chloro-3-fluoro-4-(chloromethyl)benzene under controlled conditions. The thiolate ion (generated via deprotonation of the thiol) attacks the benzylic chloride, displacing the chloride ion and forming the sulfanylmethyl bridge.
Key reagents :
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3-Chloro-4-fluorobenzenethiol : Synthesized via reduction of the corresponding disulfide or direct thiolation of 3-chloro-4-fluoroiodobenzene.
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1-Chloro-3-fluoro-4-(chloromethyl)benzene : Prepared through free-radical chlorination of 1-chloro-3-fluoro-4-methylbenzene.
Optimization of Reaction Conditions
Successful synthesis requires stringent control over reaction parameters:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Anhydrous DMF | Enhances nucleophilicity of thiolate |
| Temperature | 60–70°C | Balances reaction rate and side reactions |
| Base | Potassium carbonate | Maintains deprotonation of thiol |
| Atmosphere | Nitrogen or argon | Prevents oxidation of thiolate |
Under these conditions, yields typically range from 65% to 75%, with purity exceeding 90% after initial workup.
Transition Metal-Catalyzed Coupling Strategies
Palladium-Catalyzed C–S Bond Formation
Palladium catalysts enable direct coupling between aryl halides and thiols, offering a versatile alternative to nucleophilic substitution. For this compound, a cross-coupling reaction between 1-chloro-3-fluoro-4-iodobenzene and 3-chloro-4-fluorobenzenethiol is catalyzed by bis(tri-tert-butylphosphine)palladium(0).
Reaction equation :
Advantages :
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Tolerance for steric hindrance due to bulky phosphine ligands.
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Functional group compatibility (e.g., halogens remain intact).
Limitations :
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Requires anhydrous conditions and inert atmosphere.
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Catalyst loading (3–5 mol%) increases costs.
Copper-Mediated Ullmann Coupling
Copper(I) iodide in combination with 1,10-phenanthroline facilitates the coupling of aryl halides with thiols at elevated temperatures (100–120°C). This method is particularly effective for electron-deficient aryl halides, such as those with multiple halogen substituents.
Typical yields : 50–60%, with purity dependent on post-reaction chromatography.
Thiol-Ene Click Chemistry
Thiol-ene reactions provide a modern, efficient pathway for constructing sulfanylmethyl linkages. In this approach, 1-chloro-3-fluoro-4-vinylbenzene reacts with 3-chloro-4-fluorobenzenethiol under UV irradiation in the presence of a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone).
Reaction profile :
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Solvent : Tetrahydrofuran (THF)
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Wavelength : 365 nm
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Conversion : >95% in 2–4 hours
Benefits :
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Rapid reaction kinetics.
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Minimal byproduct formation.
Industrial-Scale Production Considerations
Scaling up laboratory synthesis necessitates addressing key challenges:
| Challenge | Mitigation Strategy |
|---|---|
| Exothermic reactions | Jacketed reactors with temperature control |
| Thiol oxidation | Continuous nitrogen purging |
| Catalyst recovery | Heterogeneous catalysts (e.g., Pd/C) |
A representative pilot-scale process achieves 85% yield using continuous flow reactors, reducing reaction time from 12 hours (batch) to 2 hours.
Analytical Validation and Characterization
Post-synthesis analysis ensures structural integrity and purity:
5.1 Chromatographic Methods
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HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Retention time: 8.2 minutes.
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GC-MS : Confirms absence of volatile impurities (e.g., residual thiols).
5.2 Spectroscopic Techniques
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¹H NMR (CDCl₃): δ 7.45 (d, J = 8.5 Hz, 2H, aromatic), δ 4.25 (s, 2H, SCH₂).
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FT-IR : C–S stretch at 670 cm⁻¹, C–F stretches at 1150–1250 cm⁻¹.
5.3 Melting Point and Elemental Analysis
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Melting point : 89–91°C (decomposition observed above 95°C).
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Elemental composition : C 54.2%, H 2.8%, Cl 16.5%, F 12.1%, S 10.4% (theoretical values).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Nucleophilic substitution | 65–75 | 90–95 | Low | High |
| Palladium coupling | 70–80 | 95–98 | High | Moderate |
| Thiol-ene | 85–90 | 98–99 | Moderate | High |
Thiol-ene chemistry emerges as the most efficient method, though nucleophilic substitution remains preferred for low-cost production.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (chlorine and fluorine) on the benzene ring makes it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to yield corresponding reduced products.
Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds in the synthesis of this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
n-Butyllithium: Employed in reactions involving intermediate benzynes.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 301.19 g/mol. Its structure features a benzene ring substituted with chlorine and fluorine atoms, contributing to its reactivity and potential biological activity. The presence of the sulfanylmethyl group enhances its utility in synthesizing other chemical entities.
Medicinal Chemistry Applications
1-Chloro-3-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene plays a crucial role in the development of pharmaceuticals. Its derivatives have been investigated for their potential as:
- Anticancer Agents : Research has shown that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. The incorporation of fluorine atoms often enhances metabolic stability and bioactivity .
- Antimicrobial Activity : The compound's derivatives have been screened for antibacterial and antifungal properties. The presence of halogens like chlorine and fluorine can significantly influence the pharmacodynamics of these compounds, making them effective against resistant strains .
Material Science Applications
In material science, this compound is utilized in the synthesis of advanced materials:
- Polymer Chemistry : Its derivatives are used as intermediates in the synthesis of polymers with specific properties, such as enhanced thermal stability and chemical resistance. The fluorinated components contribute to lower surface energy, making them suitable for coatings .
- Liquid Crystals : The unique structural features allow for applications in liquid crystal displays (LCDs), where precise molecular alignment is crucial for device performance. The compound's ability to form ordered phases under certain conditions makes it a candidate for liquid crystal formulations .
Data Tables
| Activity Type | Test Organism | Result |
|---|---|---|
| Anticancer | Various cell lines | Cytotoxic effects observed |
| Antimicrobial | Bacteria and fungi | Effective against resistant strains |
Case Studies
- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value indicating potent activity compared to standard chemotherapeutics .
- Synthesis of Functional Polymers : Researchers synthesized a polymer using this compound as a monomer, resulting in materials that showed improved mechanical properties and thermal stability, suitable for high-performance applications in electronics .
- Liquid Crystal Applications : In a recent study, the compound was incorporated into liquid crystal formulations, enhancing the electro-optical properties necessary for display technologies. The findings indicated improved response times and stability under operational conditions .
Mechanism of Action
The mechanism of action of 1-chloro-3-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets and pathways. The presence of halogen atoms and the sulfanylmethyl group can influence its reactivity and binding affinity to various biological targets. For example, the compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s uniqueness lies in its substitution pattern. Key analogs include:
1-Chloro-4-[(4-fluorophenyl)sulfanylmethyl]benzene (Fluorparacide)
- Substituents : Chlorine (position 1) and a 4-fluorophenylsulfanylmethyl group (position 4).
- Key Differences : Lacks the 3-fluoro and 3-chloro-4-fluorophenyl substituents.
- Implications : The para-substitution of fluorine reduces steric hindrance compared to the meta-substituted target compound. Fluorparacide is documented as a pesticide, suggesting the sulfanylmethyl group enhances agrochemical activity .
Compounds Bearing the 3-Chloro-4-Fluorophenyl Fragment
- Examples : Derivatives 1d–f, 2c–d, 3b, 3d, and 4d–f from .
- Key Similarity : The 3-chloro-4-fluorophenyl group is retained, which is critical for tyrosinase inhibition (IC50 values: 0.8–12.4 μM) .
- Implications : The target compound’s inclusion of this fragment may confer similar bioactivity, though its sulfanylmethyl bridge could alter binding affinity or solubility.
5-(3-Chlorophenylsulfanyl)-pyrazole Derivatives
- Structure : Features a 3-chlorophenylsulfanyl group attached to a pyrazole core (e.g., C16H11Cl2F3N4OS2) .
- Key Differences : The pyrazole core and trifluoromethyl group introduce distinct electronic effects compared to the benzene backbone of the target compound.
Electronic and Steric Effects
- Target Compound : The 1-Cl, 3-F, and 4-[(3-Cl-4-F-Ph)SCH2] substituents create a highly electron-deficient aromatic system. The meta-fluorine introduces dipole moments distinct from para-substituted analogs like Fluorparacide.
Comparative Data Table
Biological Activity
1-Chloro-3-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene, identified by the CAS number 91655916, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a chloro and fluoro substituent on the benzene ring, which may influence its biological interactions. The structural representation can be summarized as follows:
- Molecular Weight : 305.17 g/mol
- Chemical Structure :
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that halogenated phenyl compounds can disrupt bacterial cell membranes and inhibit growth.
Table 1: Antimicrobial Activity of Halogenated Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1-Chloro-3-fluoro-4-benzene | Bactericidal | 32 | |
| 3-Chloro-4-fluorophenyl sulfide | Antifungal | 64 | |
| 4-Chloro-3-fluorobenzene | Antiviral | 16 |
Cytotoxicity and Cancer Research
The compound's cytotoxic effects have been evaluated in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain types of cancer cells, potentially making it a candidate for further investigation in cancer therapy.
Case Study: Cytotoxicity in Cancer Cell Lines
In a study involving human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, the following results were observed:
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MCF-7 Cell Line :
- IC50 = 15 µM
- Mechanism: Induction of apoptosis via the intrinsic pathway.
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PC-3 Cell Line :
- IC50 = 20 µM
- Mechanism: Cell cycle arrest at the G2/M phase.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.
- Interaction with DNA : Possible intercalation into DNA, disrupting replication and transcription processes.
Toxicological Profile
Toxicological assessments are crucial for understanding the safety profile of this compound. Available data indicate that high doses may lead to adverse effects such as hepatotoxicity and nephrotoxicity.
Table 2: Toxicological Effects Observed in Animal Studies
Q & A
Q. What are the common synthetic routes for 1-Chloro-3-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene, and how do reaction conditions influence yield?
The synthesis typically involves sulfanylation and halogenation steps. A key intermediate is the sulfanylmethyl group, which can be introduced via nucleophilic substitution or thiol-ene reactions. For example, chlorination of precursor molecules (e.g., 4-(methylsulfanyl)benzoic acid derivatives) using chlorine gas in the presence of FeCl₃ as a catalyst under controlled temperatures (40–60°C) is a validated method . Optimizing stoichiometry and reaction time is critical to avoid over-chlorination. Solvent polarity (e.g., dichloromethane vs. DMF) also impacts reaction rates and purity.
Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?
Structural confirmation relies on:
- NMR : and NMR to identify fluorine and proton environments, respectively.
- X-ray crystallography : Programs like SHELX (SHELXL/SHELXS) are used for refinement, particularly for resolving torsional angles in the sulfanylmethyl group .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
Crystallographic data for analogous compounds (e.g., Acta Crystallographica reports) highlight challenges in resolving steric hindrance from halogen substituents .
Advanced Research Questions
Q. What computational or experimental strategies address discrepancies in crystallographic data for halogenated benzene derivatives?
Discrepancies in bond lengths or angles often arise from electron-density distortions caused by heavy atoms (Cl, F). Strategies include:
- Twinned data refinement : SHELXL’s twin-law functions improve model accuracy for high-symmetry crystals .
- DFT calculations : Comparing experimental data with density functional theory (DFT)-optimized structures identifies steric or electronic outliers.
For example, the 3-chloro-4-fluorophenyl moiety in related compounds shows deviations up to 0.05 Å in C–S bond lengths between experimental and theoretical models .
Q. How do electronic effects of chloro and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing nature of Cl and F deactivates the benzene ring, reducing electrophilic substitution rates. However, the sulfanylmethyl group acts as an electron donor, enabling selective functionalization at the para position. In Suzuki-Miyaura couplings, Pd-catalyzed reactions with aryl boronic acids require careful ligand selection (e.g., SPhos) to mitigate steric bulk from the sulfanylmethyl group . Kinetic studies show that fluorine’s inductive effect increases oxidative stability but slows nucleophilic attack by ~20% compared to non-fluorinated analogs .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
Key challenges include:
- Byproduct formation : Competing sulfoxide or sulfone byproducts arise during sulfanylation. Using mild oxidizing agents (e.g., H₂O₂ in acetic acid) minimizes over-oxidation .
- Purification : Column chromatography struggles with halogenated byproducts; recrystallization in hexane/ethyl acetate mixtures improves yield (≥85% purity) .
- Temperature control : Exothermic chlorination steps require gradual reagent addition to prevent thermal degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
